1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1014068-55-3
VCID: VC7584075
InChI: InChI=1S/C21H17F2N5O2S/c1-13-25-26-21(31-13)24-19(29)18-11-28(10-14-4-2-6-16(22)8-14)27-20(18)30-12-15-5-3-7-17(23)9-15/h2-9,11H,10,12H2,1H3,(H,24,26,29)
SMILES: CC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Molecular Formula: C21H17F2N5O2S
Molecular Weight: 441.46

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

CAS No.: 1014068-55-3

Cat. No.: VC7584075

Molecular Formula: C21H17F2N5O2S

Molecular Weight: 441.46

* For research use only. Not for human or veterinary use.

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide - 1014068-55-3

Specification

CAS No. 1014068-55-3
Molecular Formula C21H17F2N5O2S
Molecular Weight 441.46
IUPAC Name 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C21H17F2N5O2S/c1-13-25-26-21(31-13)24-19(29)18-11-28(10-14-4-2-6-16(22)8-14)27-20(18)30-12-15-5-3-7-17(23)9-15/h2-9,11H,10,12H2,1H3,(H,24,26,29)
Standard InChI Key KFPWDYUQBJYCAY-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F

Introduction

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are typically synthesized through multi-step reactions involving the condensation of hydrazine derivatives with appropriate carbonyl compounds. For example, a common starting material is phenylhydrazine, which can be reacted with ethyl acetoacetate to form pyrazole intermediates . These intermediates can then be further modified to introduce various functional groups.

Synthesis Steps for Similar Compounds:

  • Formation of Pyrazole Core: Phenylhydrazine reacts with ethyl acetoacetate to form a pyrazole derivative.

  • Introduction of Functional Groups: The pyrazole core can be modified by adding different functional groups, such as benzyl or thiadiazole moieties, through various chemical reactions.

Biological Activities

Pyrazole derivatives are known for their diverse biological activities. They have been studied for their antifungal, antibacterial, and anti-inflammatory properties. The introduction of specific functional groups, such as fluorobenzyl or thiadiazole moieties, can enhance these activities.

Biological Activities of Similar Compounds:

  • Antifungal Activity: Some pyrazole derivatives have shown good antifungal activity against various pathogens .

  • Antibacterial Activity: Pyrazoles can also exhibit antibacterial properties, depending on their structural modifications.

  • Anti-inflammatory Activity: Certain pyrazole compounds have been investigated for their potential anti-inflammatory effects.

Research Findings and Future Directions

While specific research findings on 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide are not available, studies on similar compounds suggest that further investigation into their biological activities could be fruitful. The synthesis and characterization of such compounds are crucial steps in understanding their potential applications in medicine and agriculture.

Future Research Directions:

  • Synthesis Optimization: Developing more efficient synthesis methods for pyrazole derivatives.

  • Biological Activity Screening: Conducting comprehensive screenings to identify potential biological activities.

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect biological activity.

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